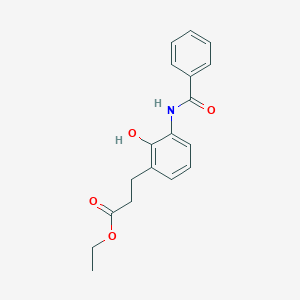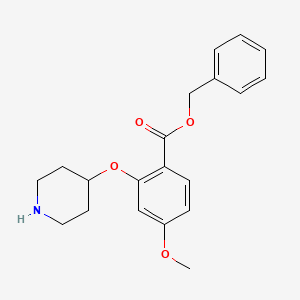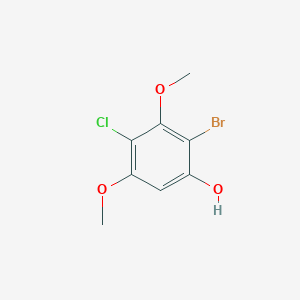![molecular formula C8H8BrFN2OS B13897183 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide: is a chemical compound with the molecular formula C8H7FN2OS It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the formation of the benzo[d]thiazole ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups are introduced into the benzo[d]thiazole ring through electrophilic aromatic substitution reactions. Common reagents for these reactions include fluorinating agents and methoxylating agents.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free amine into its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A closely related compound with similar structural features but different substitution patterns.
7-Fluoro-4-methoxybenzo[d]thiazol-2-amine: The parent compound without the hydrobromide salt form.
Other Benzo[d]thiazole Derivatives: Compounds with variations in the substitution pattern on the benzo[d]thiazole ring, such as different halogen or alkoxy groups.
Uniqueness: 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide is unique due to its specific combination of fluorine, methoxy, and amine groups on the benzo[d]thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrFN2OS |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H7FN2OS.BrH/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7;/h2-3H,1H3,(H2,10,11);1H |
InChI Key |
GWBVJZSFKKGGFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)SC(=N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)

![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)

![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
